6-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
6-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable naphthalenone precursor. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- 6-Bromo-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
- 6-Methyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one
Uniqueness
6-Fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H13FO |
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Molecular Weight |
192.23 g/mol |
IUPAC Name |
6-fluoro-1,1-dimethyl-3,4-dihydronaphthalen-2-one |
InChI |
InChI=1S/C12H13FO/c1-12(2)10-5-4-9(13)7-8(10)3-6-11(12)14/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
ZFFYJZRQRFUJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCC2=C1C=CC(=C2)F)C |
Origin of Product |
United States |
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